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Compound of Interest

Compound Name: Bromochloromethane-d2

CAS No.: 3149-74-4

Cat. No.: B121628 Get Quote

Executive Summary
In the hierarchy of halogenated NMR solvents, Bromochloromethane-d2 (

) occupies a critical "Goldilocks" niche. While Dichloromethane-d2 (

) is the standard for low-temperature work, its low boiling point (40°C) and high volatility
compromise sample concentration stability during long 2D acquisitions. Conversely,
Chloroform-d (

) is stable but freezes at -63°C, limiting the study of rapid conformational exchange.

Bromochloromethane-d2 bridges this gap. With a freezing point of -88°C and a boiling point

of 68°C, it enables a massive liquid range (156°C window) while maintaining a polarity profile

similar to DCM. This guide details the physicochemical profile, handling protocols, and specific

use cases for

in drug discovery and dynamic NMR (DNMR).

Physicochemical Profile & NMR Characteristics
The utility of

lies in its physical properties. It is significantly denser than water and most organic solvents,
which has implications for sample preparation (it will always be the bottom layer in biphasic
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systems).

Table 1: Comparative Solvent Data

Property

Bromochlorometha
ne-d2 (

)

Dichloromethane-
d2 (

)

Chloroform-d (

)

Boiling Point 68.0 °C 39.6 °C 61.2 °C

Freezing Point -88.0 °C -95.0 °C -63.5 °C

Density (25°C) 1.99 g/mL 1.36 g/mL 1.50 g/mL

Dielectric Constant (

)
~8.5 8.93 4.81

Residual

H Signal
~5.16 ppm (quintet) 5.32 ppm (triplet) 7.26 ppm (singlet)

C Solvent Signal ~40-45 ppm (quintet) 54.0 ppm (quintet) 77.2 ppm (triplet)

Technical Insight: The residual proton signal of

appears as a quintet (

Hz) due to the coupling of the remaining proton to two deuterium atoms (spin

). This is distinct from the 1:1:1 triplet of

(one D) or the quintet of

.

Critical Application Workflows
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Decision Logic: When to Use
Use the following logic flow to determine if Bromochloromethane-d2 is the superior choice for

your experiment.

Experimental Requirement

Temperature Range?

Experiment Duration?

Low Temp (< -60°C)

Use Chloroform-d

Room Temp Only

Solubility/Polarity?

Long (> 4 hrs)

Use Dichloromethane-d2

Short (< 1 hr)

Analyte unstable
in Bromides

Use Bromochloromethane-d2

Need DCM-like Polarity
+ Low Volatility

Click to download full resolution via product page

Figure 1: Decision matrix for selecting halogenated solvents.

is the preferred choice for long-duration experiments requiring low temperatures.

Experimental Protocols
Protocol A: Low-Temperature Dynamic NMR (DNMR)
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Objective: Resolve conformational isomers or restricted rotation barriers (e.g., amide bond

rotation, atropisomerism) at -80°C without solvent freezing.

Prerequisites:

5mm NMR tube (high precision, J. Young valve recommended to prevent condensation).

(99.5%+ D).

Methanol-d4 (for temperature calibration, optional).

Step-by-Step Methodology:

Sample Preparation: Dissolve 5-20 mg of analyte in 0.6 mL

. Filter through a glass wool plug directly into the tube.

Why: At -80°C, even microscopic dust particles become nucleation sites for ice or cause

magnetic susceptibility distortions.

Degassing (Critical): Dissolved oxygen is paramagnetic and broadens lines, which is

exacerbated by the viscosity increase at low temperatures. Briefly bubble dry

or Argon through the sample for 60 seconds.

Lock & Shim at Room Temp: Establish a stable lock signal. Shim to a linewidth < 1.0 Hz.

Cooling Phase:

Set the VT (Variable Temperature) unit to -40°C. Allow 10 minutes for equilibration.

Retune the probe (ATMA/Wobb). The dielectric constant changes with temperature,

detuning the probe.

Step down to -80°C in 10°C increments, retuning at each step.

Viscosity Compensation:

At -80°C,
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becomes viscous.

and

relaxation times shorten.

Action: Increase the relaxation delay (D1) by 1.5x compared to room temp.

Action: Re-shim the Z1 and Z2 gradients manually. Automated shimming (topshim/gradient

shimming) often fails at extreme temperatures due to poor signal-to-noise ratio of the

deuterium lock.

Protocol B: Self-Validating Chemical Shift Referencing
Since

is not in standard spectrometer libraries (Bruker/Varian/Jeol), you must manually reference the
spectrum to ensure accuracy.

Internal Standard Method (Preferred):

Add 0.1% TMS (Tetramethylsilane) to the sample.

Calibrate the TMS singlet to 0.00 ppm.

Observe the

residual peak. It should appear near 5.16 ppm. Record this value for your specific
temperature.

Substitution Method (If TMS is incompatible):

Acquire a 1H spectrum of the sample.[1][2][3][4][5]

Note the spectrometer frequency (SF).[1]

Replace the sample with a standard

+ TMS tube.
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Measure the exact offset of the lock frequency.

Calculation:

.

Note: This is less accurate due to susceptibility differences between

and

.

Safety & Handling (E-E-A-T)
Warning: Bromochloromethane is a class of haloalkane and shares toxicological profiles with

chloroform and carbon tetrachloride.

Toxicity: It is hepatotoxic (liver damage) and a suspected carcinogen. All handling must occur

in a certified chemical fume hood.

Ozone Depletion: It is a Class I Ozone Depleting Substance. Use is strictly regulated in

some jurisdictions for industrial scale, though research quantities are generally exempt. Do

not vent to atmosphere. Collect in halogenated waste containers.

Chemical Compatibility:

Avoid: Aluminum and Magnesium powders (risk of violent reaction).

Avoid: Strong bases (can eliminate H-Br/H-Cl to form carbenes or explosive mixtures).

Compatible: Glass, Teflon (PTFE), and most standard NMR tube caps.

References
Physical Properties & Safety: National Center for Biotechnology Information. (2026).

PubChem Compound Summary for CID 6333, Bromochloromethane. Retrieved January 29,

2026 from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Bromochloromethane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Solvent Impurities (Basis for Comparison): Fulmer, G. R., et al. (2010).[1][6] NMR

Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in

Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–

2179. [Link]

Solvent Effects in NMR: Reich, H. J. (2024). Solvent Effects on Chemical Shifts. University of

Wisconsin-Madison. (General reference for solvent dielectric effects). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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